Core Compound Identification and Properties
Core Compound Identification and Properties
An In-Depth Technical Guide to 2-Sulfamoylbenzoic Acid for Advanced Research
This guide provides an in-depth technical overview of 2-Sulfamoylbenzoic acid (CAS No: 632-24-6), a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. Its unique structural features make it a valuable scaffold in medicinal chemistry, particularly in the synthesis of targeted therapeutics. This document moves beyond basic data to explain the causality behind its synthesis, characterization, and application, ensuring a robust understanding for its practical use in the laboratory.
2-Sulfamoylbenzoic acid, also known as o-sulfamoylbenzoic acid or 2-carboxybenzenesulfonamide, is an off-white crystalline solid.[1] Its structure, featuring both a carboxylic acid and a sulfonamide group ortho to each other on a benzene ring, provides two key functional handles for synthetic elaboration. This arrangement is fundamental to its utility as a building block for more complex molecules.[2]
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 632-24-6 .[1][2][3][4]
Table 1: Physicochemical Properties of 2-Sulfamoylbenzoic Acid
| Property | Value | Source |
| CAS Number | 632-24-6 | PubChem[3], LookChem[2] |
| Molecular Formula | C₇H₇NO₄S | PubChem[3], LookChem[2] |
| Molecular Weight | 201.20 g/mol | PubChem[3] |
| Melting Point | 154-156 °C | LookChem[2] |
| Appearance | White to off-white crystalline powder | N/A |
| IUPAC Name | 2-sulfamoylbenzoic acid | PubChem[3] |
| Density | 1.536 g/cm³ | LookChem[2] |
| XLogP3 | -0.4 | PubChem[3], LookChem[2] |
| Hydrogen Bond Donors | 2 | LookChem[2] |
| Hydrogen Bond Acceptors | 5 | LookChem[2] |
These properties are critical for experimental design, influencing choices of solvent systems for reactions and purification, as well as predicting the compound's behavior in physiological environments.
Synthesis and Mechanistic Rationale
The synthesis of sulfamoylbenzoic acids and their derivatives is a well-established process in organic chemistry, typically involving a multi-step sequence starting from a simpler benzoic acid precursor. The following workflow outlines a common and logical approach.
Caption: LPA₂ receptor activation pathway by an SBA-derived agonist.
Mechanism of Action: By replacing a sulfur atom in a known LPA₂ agonist with a sulfamoyl moiety (-NH-SO₂-), researchers created compounds that fit precisely into the LPA₂ ligand-binding pocket. [5]This binding activates downstream signaling pathways known to inhibit apoptosis and promote cell regeneration, offering a therapeutic strategy for mitigating cellular damage. [5]
Diuretic and Antihypertensive Agents
Historically, sulfamoylbenzoic acid derivatives have been extensively studied for their diuretic effects. [6]Compounds like Indapamide, which is structurally related, are well-known hypotensive and diuretic agents. [6]The core structure is essential for the diuretic activity, although modern research often aims to separate the potent antihypertensive effects from strong diuresis to avoid adverse effects like hypokalemia. [6]Patents describe novel derivatives where modifications to the core structure modulate these activities, providing powerful hypotensive action with minimal diuretic impact. [6]
Analytical Characterization and Quality Control
Verifying the identity and purity of 2-sulfamoylbenzoic acid is essential for its reliable use in research and development. A multi-pronged approach using standard analytical techniques is recommended.
Table 2: Standard Analytical Protocols
| Technique | Purpose | Typical Protocol & Expected Results |
| HPLC (High-Performance Liquid Chromatography) | Purity Assessment & Quantification | Column: C18 reverse-phase. Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., acetate buffer, pH 4.4) and an organic solvent (e.g., methanol or acetonitrile). [7]Detection: UV at ~230-235 nm. [7]Expected Result: A single major peak with ≥95% purity. [5] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural Confirmation | Solvent: DMSO-d₆ or CD₃OD. Expected Result: A characteristic pattern of aromatic protons, along with exchangeable peaks for the carboxylic acid and sulfonamide protons. |
| Mass Spectrometry (MS) | Molecular Weight Verification | Technique: Electrospray Ionization (ESI), negative mode. Expected Result: A prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z ≈ 200.0. |
| Melting Point | Purity Indication | Apparatus: Digital melting point apparatus. Expected Result: A sharp melting point range consistent with the reference value (154-156 °C). A broad range indicates impurities. [2] |
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 2-Sulfamoylbenzoic acid is paramount to ensure safety.
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Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [3]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. [8][9]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [8][10]Avoid contact with skin and eyes. [9]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [8][10]
Conclusion
2-Sulfamoylbenzoic acid (CAS: 632-24-6) is more than a simple chemical intermediate; it is a strategically important molecular scaffold. Its dual functionality allows for diverse synthetic modifications, leading to the development of highly specific and potent therapeutic agents, from cytoprotective LPA₂ agonists to cardiovascular drugs. A thorough understanding of its properties, synthesis, and analytical validation is essential for any researcher aiming to leverage its potential in the complex landscape of drug discovery.
References
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Title: 2-Sulfamoylbenzoic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: 2-Sulfamoylbenzoic acid Source: LookChem URL: [Link]
- Title: Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same (EP0068239A2)
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Title: Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: 2-Sulfamoylbenzoic acid (632-24-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents Source: Chemchart URL: [Link]
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Title: 2-Methoxy-5-sulfamoylbenzoic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor Source: PubMed, National Library of Medicine URL: [Link]
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Title: CAS No : 632-24-6 | Product Name : 2-Sulfamoylbenzoic Acid Source: Pharmaffiliates URL: [Link]
- Title: Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate (CN105439915A)
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Title: HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden Source: UST Journals URL: [Link]
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